

# avocadene vs avocadyne fatty acid oxidation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avocadene

CAS No.: 83797-45-9

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## Chemical Structures and Potency Comparison

The core structural difference lies in the **terminal unsaturation**: avocadyne has a **terminal triple bond (16-yne)**, while **avocadene** has a **terminal double bond (16-ene)** [1]. This, along with key functional groups, significantly impacts their biological activity.

The table below summarizes quantitative data on their inhibitory potency.

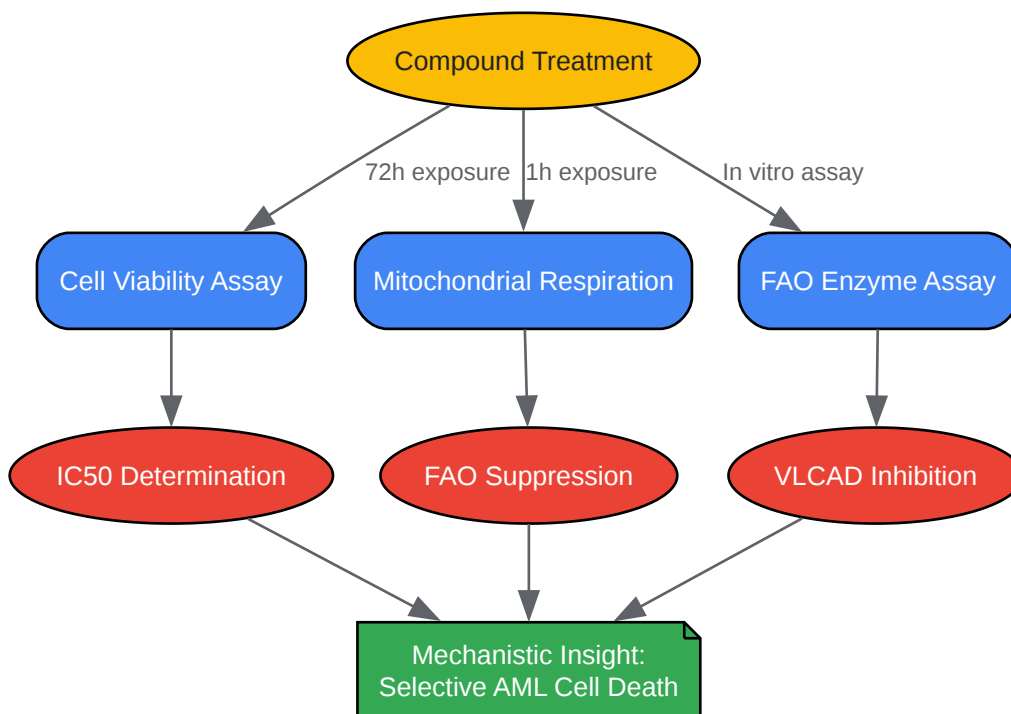
Compound	Terminal Unsaturation	IC <sub>50</sub> in TEX Leukemia Cells (μM)	IC <sub>50</sub> in OCI-AML2 Cells (μM)	Key Molecular Features for Activity
Avocadyne	Triple bond (16-yne)	2.33 ± 0.10 [1]	11.41 ± 1.87 [1]	Terminal triple bond, (2R,4R) stereochemistry, C17 chain, 2,4-diol [1]
Avocadene	Double bond (16-ene)	Data not precisely listed	Data not precisely listed	Terminal double bond, (2R,4R) stereochemistry, C17 chain, 2,4-diol [1]

Compound	Terminal Unsaturation	IC <sub>50</sub> in TEX Leukemia Cells (μM)	IC <sub>50</sub> in OCI-AML2 Cells (μM)	Key Molecular Features for Activity
Avocatin B (1:1 Mix)	Mixture	3.10 ± 0.14 [2]	11.53 ± 3.32 [2]	Eutectic mixture; individual constituents show antagonism (Combination Index >1) [2]

Avocadyne is identified as the most potent FAO inhibitor within the Avocatin B mixture, capable of inducing cell death in leukemia cell lines and patient-derived AML cells while sparing healthy blood cells [2]. Structure-activity relationship (SAR) studies confirm that the **terminal triple bond, the odd-numbered (C17) carbon chain, and the (2R,4R) stereochemistry of the hydroxyl groups** are all critical for its maximum potency [1].

## Experimental Evidence and Protocols

The following diagram illustrates the experimental workflow for generating the key data on avocadyne's potency and mechanism of action.



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## Key Experimental Methodologies

- **Cell Viability and IC<sub>50</sub> Determination**

- **Cell Lines:** Experiments used AML cell lines like TEX and OCI-AML2, as well as patient-derived AML cells [2] [1].
- **Protocol:** Cells were treated with compounds for 72 hours. Cell viability was measured using standard assays (e.g., MTS), and IC<sub>50</sub> values were calculated from dose-response curves [1].

- **Mitochondrial Respiration (FAO) Measurement**

- **Tool:** A Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) [1].
- **Protocol:** Intact leukemia cells were treated with compounds for 1 hour. Basal and maximal respiration were quantified, providing a functional measure of FAO-supported mitochondrial metabolism [1].

- **Target Identification**

- **Finding:** Avocadyne suppresses FAO by inhibiting the mitochondrial enzyme **very long-chain acyl-CoA dehydrogenase (VLCAD)** [1].
- **Significance:** This mechanism differs from other FAO inhibitors like etomoxir (CPT1 inhibitor) and explains the selective toxicity towards AML cells, which have an abnormal reliance on FAO [1].

## Formulation and Synergistic Effects

Research into delivery systems has revealed important formulation considerations.

- **Self-Emulsifying Drug Delivery Systems (SEDDS): Avocadene** and avocadyne can be incorporated into SEDDS to form nanoemulsions, significantly improving their bioavailability and **doubling the cytotoxicity against AML cells compared to conventional DMSO delivery** [3] [4].
- **Eutectic Mixture vs. Single Component:** A 1:1 molar mixture of **avocadene** and avocadyne (Avocatin B) forms a **eutectic mixture** with a lower melting point, which is beneficial for formulation [3]. However, when tested for biological activity, the mixture's constituents can be **antagonistic**, suggesting that future clinical studies should focus on the more potent avocadyne alone [2].

## Research Implications and Future Directions

The evidence positions avocadyne as a promising lead compound for targeting metabolic vulnerabilities in diseases like cancer.

- **Therapeutic Potential:** Its ability to selectively inhibit FAO in AML cells and its efficacy in reversing insulin resistance in models of diet-induced obesity highlight its broad potential [3].
- **Future Work:** The antagonism observed in the Avocatin B mixture strongly suggests that **future preclinical and clinical studies should prioritize the development of avocadyne as a single agent** rather than the natural mixture [2]. Further work is needed to optimize its formulation, pharmacokinetics, and to validate its efficacy and safety in vivo.

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## References

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To cite this document: Smolecule. [avocadene vs avocadyne fatty acid oxidation inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

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